molecular formula C16H19N3O B7510579 1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone

1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone

Cat. No. B7510579
M. Wt: 269.34 g/mol
InChI Key: ZWMPFJHHMXPMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been extensively studied for its various properties and applications.

Scientific Research Applications

1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone has a wide range of applications in scientific research. It has been extensively studied for its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and depression. It has also been investigated for its potential use as a diagnostic tool for various diseases. Additionally, it has been used as a research tool to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of different compounds.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitters and receptors in the brain. It has been shown to interact with serotonin, dopamine, and norepinephrine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to enhance cognitive function and memory. Additionally, it has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone in lab experiments is its versatility. It can be used for a wide range of applications in scientific research, including drug discovery, diagnostic tool development, and basic research. Additionally, it has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for the research on 1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases. It may also be used as a research tool to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of different compounds. Additionally, further research may be conducted to optimize the synthesis method and reduce the cost of production, which may increase its accessibility for scientific research.
Conclusion:
1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone is a versatile and extensively studied compound that has various applications in scientific research. Its potential use as a therapeutic agent for various diseases and as a research tool for drug discovery and basic research makes it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for wider accessibility.

Synthesis Methods

1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone can be synthesized through a multistep process involving several chemical reactions. One of the most common methods of synthesis involves the reaction of 2-methyl-4-nitroquinoline with piperazine in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then subjected to a series of chemical reactions to produce the final product, 1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone.

properties

IUPAC Name

1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-11-16(14-5-3-4-6-15(14)17-12)19-9-7-18(8-10-19)13(2)20/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMPFJHHMXPMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone

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